

Application Note: 2-(2,5-Dimethylphenoxy)-N-ethylethanamine as a Molecular Probe

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Compound of Interest

Compound Name: 2-(2,5-Dimethylphenoxy)-N-ethylethanamine

CAS No.: 915921-73-2

Cat. No.: B1357648

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Executive Summary

2-(2,5-Dimethylphenoxy)-N-ethylethanamine is a synthetic small molecule probe belonging to the phenoxyethylamine class. Structurally analogous to the anti-arrhythmic Mexiletine (2,6-dimethyl analog) and the alpha-blocker WB-4101, this compound serves as a critical tool for mapping the hydrophobic accessory pockets of monoamine transporters and G-protein coupled receptors (GPCRs).

Its primary application lies in Structure-Activity Relationship (SAR) studies where the 2,5-dimethyl substitution pattern (asymmetric) is compared against 2,6-dimethyl (symmetric) or unsubstituted analogs to determine the steric tolerance of the orthosteric binding site. It acts as a reversible competitive antagonist/inhibitor.

Key Applications:

- NET/SERT Selectivity Profiling: Probing the "gate" region of the Norepinephrine Transporter (NET).

- Alpha-1 Adrenergic Receptor Mapping: Investigating the role of N-ethyl substitution on receptor affinity.
- Sigma-1 Receptor Ligand Screening: Evaluating binding affinity to the chaperone protein Sigma-1, often an off-target for phenoxyethylamines.

Mechanistic Insight & Causality

The utility of **2-(2,5-Dimethylphenoxy)-N-ethylethanamine** arises from its specific pharmacophore features:

- 2,5-Dimethylphenoxy Moiety: Provides a lipophilic aromatic head group. The 2,5-substitution creates an asymmetric steric bulk that probes the width and depth of the hydrophobic pocket in the target protein (e.g., the S1 or S2 sub-pockets of NET).
- Ether Linkage (-O-CH₂-CH₂-): A flexible linker that positions the amine for ionic interaction with a conserved aspartate residue (e.g., Asp75 in NET or Asp113 in Alpha-1A).
- Secondary Amine (N-Ethyl): The N-ethyl group increases lipophilicity compared to a primary amine (like in unsubstituted mexiletine analogs) and often enhances selectivity for NET over SERT (Serotonin Transporter).

Experimental Rationale: By comparing the binding affinity (

) of this probe against reference standards (e.g., Nisoxetine), researchers can infer the conformational state of the transporter or receptor. If the 2,5-analog binds with high affinity, the pocket is "open" or "plastic" enough to accommodate the asymmetric bulk; if affinity is lost, the pocket is sterically restricted.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (NET)

Objective: Determine the affinity (

) of the probe for the Norepinephrine Transporter. System: Rat cortical synaptic membranes or HEK-293 cells stably expressing hNET. Radioligand: [³H]Nisoxetine (Specific Activity ~80 Ci/mmol).

Materials:

- Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Probe Stock: 10 mM **2-(2,5-Dimethylphenoxy)-N-ethylethanamine** in DMSO.
- Non-specific Control: 10 μ M Desipramine.

Step-by-Step Methodology:

- Membrane Preparation: Homogenize tissue/cells in ice-cold Tris buffer. Centrifuge at 48,000 g for 20 min. Resuspend pellet to a final protein concentration of 100–200 μ g/mL.
- Incubation Setup: In a 96-well plate, add:
 - 25 μ L Probe (serial dilutions: M to M).
 - 25 μ L [3 H]Nisoxetine (Final concentration \sim 1 nM).
 - 200 μ L Membrane suspension.
- Equilibrium: Incubate for 60 minutes at 4°C. Note: Low temperature prevents uptake and metabolic degradation, isolating the binding event.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Wash: Wash filters with 3 mL ice-cold buffer.
- Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.
- Analysis: Plot % Specific Binding vs. Log[Probe]. Fit to a one-site competition model to derive

and calculate

using the Cheng-Prusoff equation.

Protocol B: Functional Uptake Inhibition Assay

Objective: Verify if the binding translates to functional inhibition of monoamine reuptake.

System: Synaptosomes or hNET-expressing cells. Substrate: [³H]Norepinephrine ([³H]NE).

Step-by-Step Methodology:

- Pre-incubation: Incubate cells/synaptosomes in Krebs-Ringer buffer containing the Probe (various concentrations) for 10 minutes at 37°C.
- Uptake Initiation: Add [³H]NE (final conc. 50 nM) and incubate for exactly 5 minutes. Note: Short time ensures initial rate conditions.
- Termination: Rapidly wash cells with ice-cold buffer to stop transport.
- Lysis & Counting: Lyse cells with 1% SDS or 0.1 N NaOH and measure accumulated radioactivity.
- Validation: Compare

from this functional assay with the

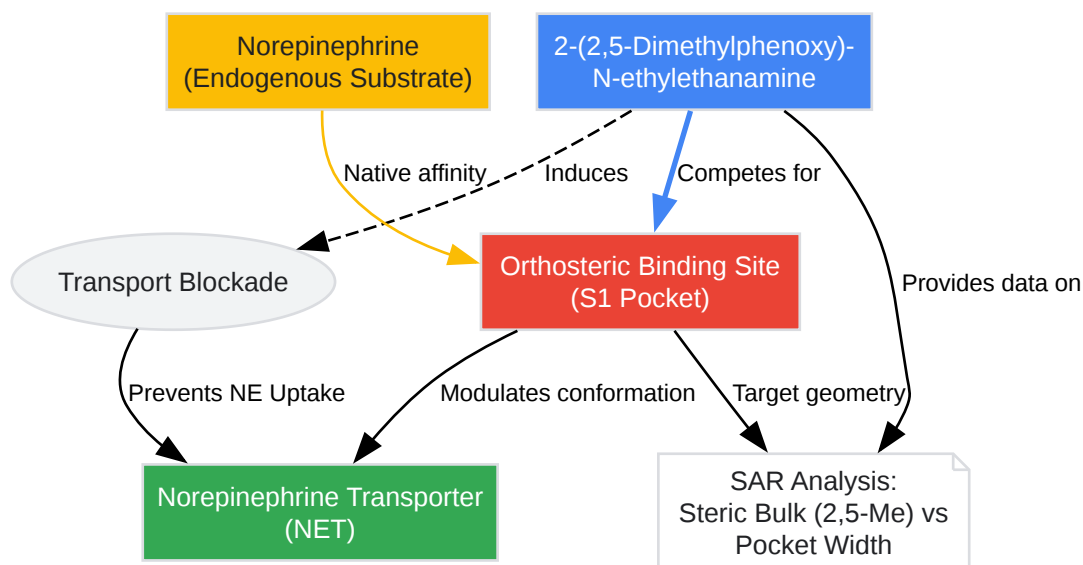
from binding. A discrepancy (e.g.,

) may indicate the probe is a transportable substrate rather than a pure inhibitor.

Data Visualization & Logic

Pathway Diagram: Mechanism of Action

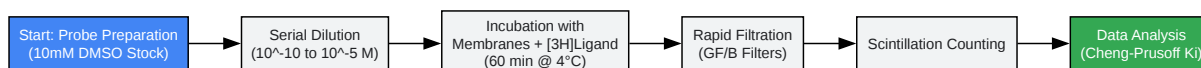
The following diagram illustrates the competitive inhibition mechanism at the Norepinephrine Transporter (NET) and the structural comparison logic.



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Caption: Competitive binding mechanism of the probe at the NET orthosteric site, preventing norepinephrine uptake and revealing pocket steric constraints.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the Competitive Radioligand Binding Assay.

Expected Results & Troubleshooting

Data Interpretation Table

Parameter	Expected Range (Generic Phenoxyethylamine)	Interpretation
(NET)	10 nM – 500 nM	High affinity indicates good fit in the hydrophobic pocket.
(SERT)	> 1,000 nM	High indicates selectivity for NET over SERT.
Hill Slope	~ 1.0	Indicates simple competitive binding at a single site.
Non-Specific Binding	< 20% of Total	High background suggests the probe is too lipophilic (clogs filters).

Troubleshooting Guide

- High Non-Specific Binding: The N-ethyl and dimethyl groups make the molecule lipophilic. Solution: Increase BSA (0.1%) in the buffer or pre-soak filters in 0.5% PEI.
- No Displacement Observed: Ensure the DMSO concentration in the final assay volume is < 1%. High DMSO can denature the transporter.
- Precipitation: The free base is an oil; ensure the hydrochloride salt is formed or the DMSO stock is fully soluble before adding to aqueous buffer.

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